molecular formula C17H16 B048132 1,2,8-Trimethylphenanthrene CAS No. 20291-75-2

1,2,8-Trimethylphenanthrene

Cat. No.: B048132
CAS No.: 20291-75-2
M. Wt: 220.31 g/mol
InChI Key: WWSRSGUHNCVWLP-UHFFFAOYSA-N
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Description

1,2,8-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₆. It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 1, 2, and 8. This compound is known for its unique chemical properties and is of significant interest in various fields of scientific research and industrial applications .

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 1,2,8-Trimethylphenanthrene are not well-documented in the literature. This compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are known to interact with a variety of cellular targets, but the specific targets of this compound remain to be identified .

Mode of Action

Many pahs are known to interact with the aryl hydrocarbon receptor (ahr), leading to changes in gene expression

Biochemical Pathways

Many PAHs are metabolized by enzymes in the cytochrome P450 family, leading to the formation of reactive metabolites that can bind to DNA and other cellular macromolecules

Pharmacokinetics

It’s known that the compound has a molecular weight of 22031, a density of 11±01 g/cm³, and a boiling point of 3897±220 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a PAH, it may potentially cause cellular damage through the formation of reactive metabolites, as mentioned above . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its physical and chemical properties, such as its boiling point and density, may be affected by temperature and pressure . Additionally, its interaction with other substances in the environment could potentially influence its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,8-Trimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the compound can be produced via the catalytic methylation of phenanthrene using methanol in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1,2,8-Trimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Bromine, sulfuric acid.

Major Products Formed:

Scientific Research Applications

1,2,8-Trimethylphenanthrene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenanthrene: The parent compound of 1,2,8-Trimethylphenanthrene, lacking the three methyl groups.

    1,7,8-Trimethylphenanthrene: Another trimethyl derivative with methyl groups at different positions.

    1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene: A hydrogenated derivative with additional methyl groups.

Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct structure makes it valuable for studying the effects of methyl substitution on the behavior of polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

1,2,8-trimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-11-7-8-17-15(13(11)3)10-9-14-12(2)5-4-6-16(14)17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSRSGUHNCVWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174167
Record name 1,2,8-Trimethylphenanthrene
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-75-2
Record name 1,2,8-Trimethylphenanthrene
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Record name 1,2,8-Trimethylphenanthrene
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Record name Phenanthrene,2,8-trimethyl-
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Record name 1,2,8-Trimethylphenanthrene
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Record name 1,2,8-trimethylphenanthrene
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Record name 1,2,8-TRIMETHYLPHENANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of 1,2,8-Trimethylphenanthrene in crude oil help determine the origin of the oil?

A: The relative abundance of this compound (1,2,8-TMP) in crude oil, alongside other aromatic hydrocarbons, can provide insights into the oil's source and potential migration pathways. For example, in the Wenan Slope of the Jizhong area, two distinct oil types were identified based on their aromatic hydrocarbon profiles. [] Type I oil, characterized by a lower ratio of specific trimethylnaphthalene isomers and a higher abundance of 1,2,8-TMP, is suggested to originate from the Maxi-Maozhou Sag. [] In contrast, Type II oil, displaying a higher ratio of the same trimethylnaphthalene isomers and a lower abundance of 1,2,8-TMP, is believed to originate from the Baxian Sag. [] This differentiation highlights how variations in 1,2,8-TMP concentrations, alongside other molecular markers, can be valuable tools for unraveling the complex history of oil formation and migration within a basin.

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